![molecular formula C18H16BrFN2 B3155866 6-bromo-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine CAS No. 812649-22-2](/img/structure/B3155866.png)
6-bromo-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Overview
Description
6-Bromo-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine, also known as 6-Br-N-FP-TCH-1-amine, is a small organic molecule with a wide range of applications in scientific research. It is a fluorinated derivative of carbazole, a type of heterocyclic aromatic compound found in nature. 6-Br-N-FP-TCH-1-amine has been studied extensively in the fields of medicinal chemistry, organic synthesis, and materials science due to its potential as a versatile building block for organic synthesis and its ability to interact with a variety of biological targets.
Mechanism of Action
The mechanism of action of 6-bromo-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amineH-1-amine is not yet fully understood. However, it is believed that 6-bromo-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amineH-1-amine may act as a ligand for binding to various biological targets, such as enzymes and receptors. This binding may then lead to changes in the activity of the target, which can result in a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-bromo-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amineH-1-amine are not yet fully understood. However, it has been shown to interact with various biological targets, such as enzymes and receptors, and has been shown to have a variety of effects on cell physiology. For example, 6-bromo-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amineH-1-amine has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and has also been shown to have anti-inflammatory and anti-cancer effects in animal models.
Advantages and Limitations for Lab Experiments
The use of 6-bromo-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amineH-1-amine in lab experiments has a number of advantages and limitations. One of the main advantages of using 6-bromo-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amineH-1-amine is its versatility as a building block for organic synthesis. It can be used to synthesize a variety of organic molecules, such as carbazoles and heterocyclic aromatic compounds. Additionally, 6-bromo-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amineH-1-amine has been shown to interact with a variety of biological targets, which makes it a useful tool for studying the activity of enzymes and receptors. However, 6-bromo-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amineH-1-amine is not yet fully understood, and its effects on cell physiology are not yet fully understood.
Future Directions
The potential applications of 6-bromo-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amineH-1-amine are vast, and there are a number of potential future directions for research. One potential future direction is the development of new synthetic methods for the synthesis of 6-bromo-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amineH-1-amine. Additionally, further research is needed to better understand the mechanism of action of 6-bromo-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amineH-1-amine, as well as its biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of 6-bromo-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amineH-1-amine in the treatment of various diseases. Finally, further research is needed to explore the potential use of 6-bromo-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amineH-1
Scientific Research Applications
6-bromo-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amineH-1-amine has been used in a wide range of scientific research applications. It has been studied as a potential building block for organic synthesis, and as a potential ligand for binding to various biological targets. 6-bromo-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amineH-1-amine has also been used in the synthesis of other organic molecules, such as carbazoles and heterocyclic aromatic compounds. Furthermore, it has been studied as a potential drug candidate for the treatment of various diseases.
properties
IUPAC Name |
6-bromo-N-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrFN2/c19-11-4-9-16-15(10-11)14-2-1-3-17(18(14)22-16)21-13-7-5-12(20)6-8-13/h4-10,17,21-22H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJATBKJKFZJHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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